

Technical Deep Dive: 4-Bromopteridine as a Strategic Scaffold

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Bromopteridine
CAS No.:	1260880-72-5
Cat. No.:	B13086964

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Executive Summary

4-Bromopteridine is an electron-deficient heteroaromatic intermediate primarily utilized in the synthesis of folate antagonists, kinase inhibitors, and antiviral agents. Distinguished by the high electrophilicity of the C-4 position, it serves as a superior "soft" electrophile compared to its chloro-analog, enabling rapid nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling reactions. This guide outlines its critical properties, synthesis, and handling protocols required to mitigate its inherent hydrolytic instability.

Physicochemical Identity

The following data establishes the baseline identity for **4-Bromopteridine**. Note that this compound is often generated in situ or stored under inert atmosphere due to moisture sensitivity.

Property	Value
Chemical Name	4-Bromopteridine
CAS Number	1260880-72-5
Molecular Formula	
Molecular Weight	211.02 g/mol
SMILES	<chem>c1nc2nc(Br)cnc2nc1</chem>
Appearance	Pale yellow to tan solid (highly dependent on purity)
Solubility	Soluble in DCM, DMF, DMSO; reacts with water/alcohols.

Synthetic Accessibility & Stability

The Challenge of Stability

Unlike 4-chloropteridine, the 4-bromo derivative is significantly more labile. The C-Br bond at the 4-position is highly activated by the para-nitrogen (N1) and ortho-nitrogen (N3), making it susceptible to rapid hydrolysis to pteridin-4-one upon exposure to atmospheric moisture.

Protocol Note: Commercial availability is often limited to "make-to-order" batches. For rigorous SAR campaigns, it is recommended to synthesize fresh or store at -20°C under argon.

Synthesis Protocol (Deoxybromination)

The most reliable route involves the activation of pteridin-4(3H)-one using phosphorus oxybromide (

).

Step-by-Step Methodology:

- Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.

- Reagents: Suspend pteridin-4(3H)-one (1.0 eq) in anhydrous toluene or 1,2-dichloroethane.
- Activation: Add

(1.5 – 2.0 eq) and a catalytic amount of

(to form the Vilsmeier-Haack-like active species).
- Reaction: Heat to reflux (approx. 110°C) for 2–4 hours. Monitor by TLC (Note: The starting material is polar; the product is less polar).
- Workup (Critical): Cool to 0°C. Quench carefully with saturated

(rapid stirring). Extract immediately with DCM. Do not allow the aqueous phase to remain in contact with the organic phase for prolonged periods to prevent hydrolysis.
- Purification: Flash chromatography on neutral alumina (silica is often too acidic and can degrade the product).

Reactivity Profile & Applications

The utility of **4-bromopteridine** lies in its dual-mode reactivity. It acts as a linchpin for installing diverse functionality at the 4-position.

Nucleophilic Aromatic Substitution ()

The 4-position is the most electrophilic site on the pteridine ring. The reaction with amines, thiols, and alkoxides proceeds rapidly, often without the need for transition metal catalysis.

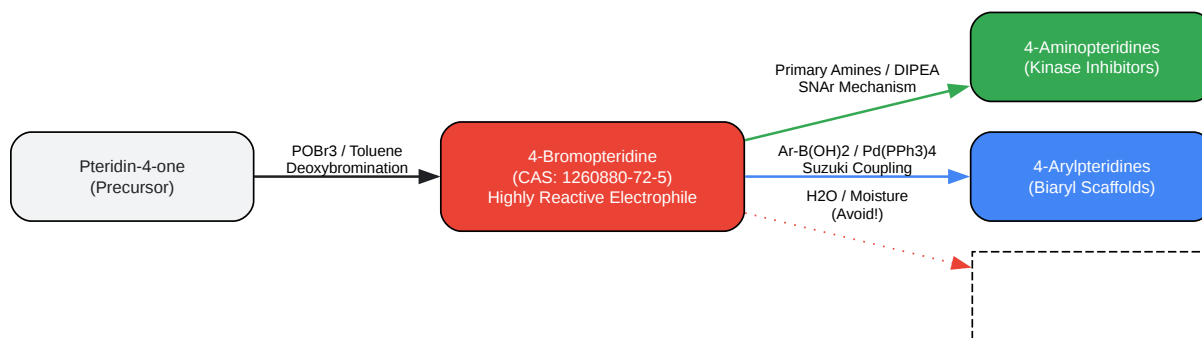
- Mechanism: Addition-Elimination.
- Selectivity: Exclusive to C-4; the C-2 position is significantly less reactive unless activated by oxidation (e.g., N-oxide).

Palladium-Catalyzed Couplings

The C-Br bond allows for Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of carbon scaffolds (aryl, heteroaryl, alkynyl) that are inaccessible via

Reaction Pathway Visualization

The following diagram illustrates the divergence from the Pteridinone precursor to downstream functionalized targets.



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Figure 1: Synthetic divergence from **4-Bromopteridine**. The red node indicates the reactive intermediate discussed in this guide.

Safety & Handling Protocols

- Hazards: Corrosive, lachrymator. Releases HBr upon contact with moisture.[1]
- Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
- PPE: Double nitrile gloves, chemical splash goggles, and face shield. Handle only in a functioning fume hood.

References

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